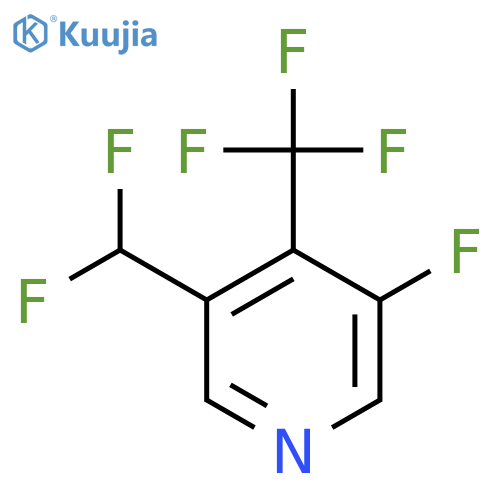

Cas no 1805305-97-8 (3-(Difluoromethyl)-5-fluoro-4-(trifluoromethyl)pyridine)

3-(Difluoromethyl)-5-fluoro-4-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 3-(Difluoromethyl)-5-fluoro-4-(trifluoromethyl)pyridine

-

- インチ: 1S/C7H3F6N/c8-4-2-14-1-3(6(9)10)5(4)7(11,12)13/h1-2,6H

- InChIKey: LGSBPEAYTOPCFG-UHFFFAOYSA-N

- SMILES: FC(C1C(=CN=CC=1C(F)F)F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 7

- 重原子数量: 14

- 回転可能化学結合数: 1

- 複雑さ: 191

- トポロジー分子極性表面積: 12.9

- XLogP3: 2.5

3-(Difluoromethyl)-5-fluoro-4-(trifluoromethyl)pyridine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A023029673-250mg |

3-(Difluoromethyl)-5-fluoro-4-(trifluoromethyl)pyridine |

1805305-97-8 | 97% | 250mg |

$646.00 | 2022-04-01 | |

| Alichem | A023029673-500mg |

3-(Difluoromethyl)-5-fluoro-4-(trifluoromethyl)pyridine |

1805305-97-8 | 97% | 500mg |

$960.40 | 2022-04-01 | |

| Alichem | A023029673-1g |

3-(Difluoromethyl)-5-fluoro-4-(trifluoromethyl)pyridine |

1805305-97-8 | 97% | 1g |

$1,848.00 | 2022-04-01 |

3-(Difluoromethyl)-5-fluoro-4-(trifluoromethyl)pyridine 関連文献

-

Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389

-

Kwok-ho Lam RSC Adv., 2016,6, 96743-96751

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

-

Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701

-

Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

3-(Difluoromethyl)-5-fluoro-4-(trifluoromethyl)pyridineに関する追加情報

Professional Introduction to Compound with CAS No. 1805305-97-8 and Product Name: 3-(Difluoromethyl)-5-fluoro-4-(trifluoromethyl)pyridine

The compound with CAS No. 1805305-97-8 and the product name 3-(Difluoromethyl)-5-fluoro-4-(trifluoromethyl)pyridine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of multiple fluorinated substituents, including difluoromethyl, fluoro, and trifluoromethyl groups, imparts distinct electronic and steric properties that make it a valuable scaffold for medicinal chemistry.

In recent years, the pharmaceutical industry has witnessed a surge in the use of fluorinated compounds due to their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. The compound in question, 3-(Difluoromethyl)-5-fluoro-4-(trifluoromethyl)pyridine, exemplifies this trend by incorporating fluorine atoms at strategic positions within its pyridine core. These fluorine atoms not only contribute to the compound's lipophilicity but also play a crucial role in modulating its interactions with biological receptors.

One of the most compelling aspects of this compound is its potential as a building block for drug discovery. The difluoromethyl group, in particular, has been extensively studied for its ability to enhance the pharmacokinetic properties of drug candidates. Research has demonstrated that the introduction of a difluoromethyl moiety can lead to increased binding affinity and reduced metabolic degradation, making it an attractive feature for medicinal chemists seeking to optimize their lead compounds.

Furthermore, the fluoro and trifluoromethyl substituents contribute to the compound's overall functionality by influencing its electronic distribution and steric environment. These features are critical for achieving high selectivity and efficacy when targeting specific biological pathways. For instance, studies have shown that fluorinated pyridines can exhibit potent activity against enzymes such as kinases and proteases, which are often implicated in various diseases.

Recent advancements in computational chemistry have further highlighted the importance of fluorinated compounds in drug development. Molecular modeling techniques have been employed to elucidate the binding modes of these compounds with their target proteins, providing valuable insights into their mechanism of action. The insights gained from these studies have paved the way for the design of more sophisticated analogs of 3-(Difluoromethyl)-5-fluoro-4-(trifluoromethyl)pyridine, with improved pharmacological profiles.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of fluorine atoms, especially in electron-deficient environments like pyridine rings, poses significant synthetic challenges. However, recent innovations in synthetic methodologies have made it possible to construct such complex molecules with greater efficiency and reliability.

In addition to its pharmaceutical applications, this compound has shown promise in other areas of research. For example, it has been explored as a precursor in the synthesis of advanced materials and agrochemicals. The unique electronic properties conferred by the fluorinated substituents make it a versatile intermediate for further functionalization.

The growing interest in fluorinated compounds has also spurred efforts to develop greener synthetic routes that minimize waste and reduce environmental impact. Researchers are increasingly focusing on catalytic methods that utilize transition metals to facilitate key transformations without generating hazardous byproducts. Such approaches align with broader sustainability goals within the chemical industry.

As our understanding of the structural-activity relationships (SAR) of fluorinated compounds continues to evolve, new opportunities for therapeutic intervention are emerging. The compound 3-(Difluoromethyl)-5-fluoro-4-(trifluoromethyl)pyridine serves as a prime example of how strategic modifications can lead to novel drug candidates with enhanced efficacy and safety profiles.

In conclusion, the compound with CAS No. 1805305-97-8 and its product name 3-(Difluoromethyl)-5-fluoro-4-(trifluoromethyl)pyridine represents a significant contribution to modern pharmaceutical chemistry. Its unique structural features and potential applications make it a valuable asset in drug discovery efforts aimed at addressing unmet medical needs. As research progresses, this compound is likely to play an increasingly important role in the development of next-generation therapeutic agents.

1805305-97-8 (3-(Difluoromethyl)-5-fluoro-4-(trifluoromethyl)pyridine) Related Products

- 2411338-00-4((2E)-N-[1-(1,3-benzothiazol-6-yl)ethyl]-4-(dimethylamino)but-2-enamide)

- 1261669-55-9(Methyl 2-fluoro-6-(2,4,5-trichlorophenyl)isonicotinate)

- 13916-97-7(Methyl 8-fluoronaphthalene-2-carboxylate)

- 2172481-36-4(1-4-amino-4-(1-tert-butyl-1H-pyrazol-4-yl)piperidin-1-yl-2,2,2-trifluoroethan-1-one)

- 712344-24-6(2-{[4-(morpholine-4-sulfonyl)phenyl]formamido}acetic acid)

- 1060807-25-1(1-(2-methoxy-3-pyridyl)ethanamine)

- 1214335-16-6(Ethyl 3-amino-2-fluorobenzoate)

- 63010-74-2(4,5-dichloro-2-methyl-quinoline)

- 827587-45-1(5-(Difluoromethyl)1,2,4triazolo1,5-apyrimidin-7-ol)

- 1781843-25-1(2-(3-bromo-2-methoxyphenyl)methylpyrrolidine)